L-Ornithine monohydrobromide

Description

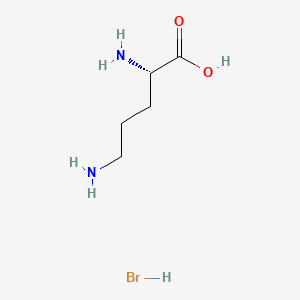

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.BrH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRQMKDBBHFVIZ-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33960-23-5, 27378-49-0 | |

| Details | Compound: L-Ornithine, homopolymer, hydrobromide | |

| Record name | L-Ornithine, monohydrobromide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33960-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: L-Ornithine, homopolymer, hydrobromide | |

| Record name | L-Ornithine, homopolymer, hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27378-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10196307 | |

| Record name | L-Ornithine monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44805-33-6 | |

| Record name | L-Ornithine, monohydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44805-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Ornithine monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044805336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ornithine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for L Ornithine Monohydrobromide and Its Derivatives

Chemoenzymatic Synthesis Approaches for L-Ornithine

Chemoenzymatic synthesis combines the precision of biocatalysis with traditional chemical methods, offering efficient and stereoselective pathways to complex molecules like L-ornithine. nih.govnih.gov This strategy is particularly advantageous for producing enantiomerically pure amino acids.

Enzymatic Resolution of DL-Ornithine Precursors

A key chemoenzymatic strategy involves the resolution of a racemic mixture of an ornithine precursor. One such method employs the enzymatic conversion of DL-arginine. In this process, the enzyme L-arginase, which is highly selective for the L-enantiomer, is used to convert DL-arginine. The enzyme specifically hydrolyzes L-arginine into L-ornithine, while the D-arginine remains unreacted. google.com This selective conversion allows for the subsequent separation of the desired L-ornithine from the unreacted D-arginine, providing an effective method for preparing the optically pure L-form. google.com

Biocatalytic Conversion from L-Arginine

The direct biocatalytic conversion of L-arginine to L-ornithine is a widely employed and efficient method. google.com This biotransformation is catalyzed by the enzyme arginase (L-arginine amidino hydrolase, E.C. 3.5.3.1), which breaks down L-arginine into L-ornithine and urea (B33335). sigmaaldrich.comnih.gov This process is a central part of the urea cycle in mammals. sigmaaldrich.com

Research has focused on optimizing this enzymatic route for industrial-scale production. Studies have developed processes using arginase activated by manganese ions (Mn2+) and stabilized with ascorbic acid, which renders the enzyme sufficiently active and stable for large-scale synthesis. nih.gov A whole-cell biotransformation system has also been developed using recombinant E. coli engineered to express the ARG1 gene from Bos taurus (cattle) liver. nih.gov This system demonstrated a high conversion rate and yield under optimized conditions. nih.gov

Research Findings on Biocatalytic Conversion of L-Arginine

| Parameter | Recombinant Arginase in E. coli nih.gov | Arginase (Pilot Scale) nih.gov |

|---|---|---|

| Enzyme Source | Bos taurus liver gene expressed in E. coli | Mammal Livers |

| Optimal pH | 9.5 | Not specified, but pH adjustment is key |

| Optimal Temperature | 37 °C | Not specified |

| Activators | Manganese (10⁻⁵ M), Emulsifier OP-10 | Mn²⁺ |

| Stabilizers | Not specified | Ascorbic acid |

| Conversion Rate | 98% | Sufficient for pilot scale |

| Final L-Ornithine Conc. | 111.52 g/L | Not specified |

Chemical Synthesis Routes for L-Ornithine Monohydrobromide

Purely chemical methods provide alternative pathways to L-ornithine and its salts, including this compound. These routes offer versatility and can be scaled for industrial production.

Hydrogenation of N-Benzyloxyornithine Derivatives

Protecting group chemistry is fundamental in amino acid synthesis. The benzyloxycarbonyl (Z or Cbz) group is a common protecting group for the amino functions of ornithine. For instance, Nα-(benzyloxycarbonyl)-L-ornithine is a key intermediate. researchgate.net The final step in synthesizing L-ornithine from such a protected precursor is the removal of the protecting group(s). Catalytic hydrogenation is a standard method for this deprotection. The N-benzyloxycarbonyl derivative is subjected to hydrogenolysis, typically using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. This reaction cleaves the benzyloxycarbonyl group, yielding the free amino acid, L-ornithine. If this deprotection is performed in the presence of hydrobromic acid (HBr), or if the resulting L-ornithine is treated with HBr, the this compound salt is formed directly. A similar process using dry hydrogen bromide in glacial acetic acid has been used to selectively remove benzyloxycarbonyl groups in related amino acid derivatives. researchgate.net

Synthesis via Alkylation of Amines and Amide Bond Formation

General principles of organic synthesis, such as the alkylation of amines and the formation of amide bonds, can be applied to construct the L-ornithine backbone. libretexts.orgorganic-chemistry.org The synthesis of amines can be achieved through the SN2 alkylation of ammonia (B1221849) or other amine precursors with alkyl halides. pressbooks.pub However, these reactions can sometimes lead to overalkylation. pressbooks.pubnih.gov More controlled methods, like the Gabriel synthesis, involve the alkylation of potassium phthalimide (B116566) followed by hydrolysis to yield a primary amine. pressbooks.pub

Amide bond formation is another key transformation. For example, L-ornithine has been successfully conjugated to other molecules, such as poly(lactic-co-glycolic acid) (PLGA), through EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling reactions. mdpi.com This reaction forms a stable amide bond between the carboxylic acid group of PLGA and an amino group of L-ornithine. mdpi.com In a theoretical synthesis of L-ornithine itself, similar principles could be applied where the carbon skeleton is assembled and functional groups are introduced via sequential alkylation and amide bond formation/reduction steps. For instance, an amide can be reduced to an amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org

Preparative Methods from L-Arginine

Chemical hydrolysis of L-arginine offers a direct, non-enzymatic route to L-ornithine. acs.orgacs.org This method avoids the complexities of handling enzymes but requires careful control of reaction conditions to prevent racemization of the final product. acs.org The process typically involves boiling L-arginine with a strong base.

Studies have investigated the use of different bases and conditions to optimize the yield of L-ornithine while minimizing the loss of stereochemical integrity. Using barium hydroxide (B78521) for hydrolysis, followed by precipitation of the barium as barium sulfate, allows for the direct isolation of L-ornithine monohydrochloride by adding ethanol. acs.org Another patented method utilizes calcium hydroxide in the presence of a phase-transfer catalyst (crown ether) to facilitate the conversion. google.com

Comparison of Chemical Hydrolysis Methods for L-Ornithine

| Parameter | Barium Hydroxide Method acs.org | Calcium Hydroxide Method google.com |

|---|---|---|

| Starting Material | L-Arginine Hydrochloride | L-Arginine |

| Primary Reagent | Barium hydroxide octahydrate | Calcium hydroxide (30% milk of lime) |

| Catalyst/Promoter | None | Crown ether (phase-transfer catalyst), Choline |

| Reaction Conditions | Boiled under reflux for 2 hours | Heated to 95-100 °C with stirring |

| Purification Steps | Precipitation of barium as BaSO₄ | Filtration of CaSO₄, then BaSO₄ |

| Final Product Form | L-Ornithine monohydrochloride | L-Ornithine hydrochloride |

| Yield | 60-75% (of L-Ornithine HCl) | High output rate reported |

To obtain this compound using these methods, the final acidification or salt formation step would be performed using hydrobromic acid instead of hydrochloric acid.

Synthesis and Characterization of L-Ornithine Derivatives

The unique structural features of L-ornithine, with its distinct alpha (α) and delta (δ) amino groups, make it a versatile building block for the synthesis of a wide array of derivatives. Advanced synthetic methodologies have been developed to selectively modify these functional groups, leading to novel compounds with diverse chemical properties and potential applications. These strategies often involve sophisticated protection group chemistry, coupling reactions, and polymerization techniques to achieve the desired molecular architecture. The following sections detail the synthesis and characterization of several key classes of L-ornithine derivatives.

N-Hydroxyornithine Derivatives

N-hydroxyornithine derivatives are a class of compounds where one of the nitrogen atoms of ornithine is hydroxylated. Their synthesis requires careful control to achieve regioselectivity and prevent unwanted side reactions.

One effective method for preparing N⁵-hydroxy-L-ornithine involves an indirect oxidation strategy. The synthesis begins with commercially available N²-Boc-L-ornithine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The unprotected δ-primary amine is first converted to an imine, which is then oxidized using meta-chloroperoxybenzoic acid (mCPBA) to form an oxaziridine (B8769555). Subsequent treatment with trifluoroacetic acid (TFA) isomerizes the oxaziridine to a nitrone, which upon hydrolysis yields the desired N⁵-hydroxyornithine derivative. nih.gov This multi-step process affords the final product in moderate yields. nih.gov

Another successful approach is the partial reduction of a suitably protected nitro-derivative of ornithine. nih.gov This method avoids the harsh conditions that can lead to decomposition. Characterization of δ-N-hydroxyornithine has shown it to be moderately stable in aqueous solutions at low pH, where its primary decomposition pathway is a slow spontaneous cyclization to form the lactam, 1-hydroxy-3-amino-2-piperidone. nih.gov At higher pH or over extended periods, oxidation to the oxime of γ-glutamyl semialdehyde can occur. nih.gov

For applications in solid-phase peptide synthesis, protected analogues are crucial. A key example is the synthesis of Fmoc-protected N(δ)-acetyl-N(δ)-(tert-butoxy)-l-ornithine. This derivative, designed for constructing ferrichrome peptides, allows for the incorporation of the metal-chelating N-hydroxyornithine moiety into peptide chains using standard Fmoc-based protocols. nih.gov

| Synthetic Approach | Starting Material | Key Reagents | Product | Reference |

| Indirect Oxidation | N²-Boc-L-ornithine | mCPBA, TFA | N⁵-hydroxy-L-ornithine | nih.gov |

| Partial Reduction | Protected nitro-ornithine | Reducing agents | δ-N-hydroxyornithine | nih.gov |

| Protected Analogue Synthesis | N/A | Fmoc-OSu, Acetic anhydride, tert-butanol | Fmoc-N(δ)-acetyl-N(δ)-(tert-butoxy)-l-ornithine | nih.gov |

L-Ornithine-Linked Poly(lactic-co-glycolic acid) (PLGA) Derivatives

Poly(lactic-co-glycolic acid) (PLGA) is a well-established biodegradable and biocompatible copolymer. Conjugating L-ornithine to the PLGA backbone enhances its hydrophilicity and introduces amino functionalities, creating novel biomaterials with tailored properties.

The synthesis of these derivatives is typically a two-stage process. First, the PLGA copolymer is synthesized, commonly through ring-opening polymerization (ROP) of lactide and glycolide (B1360168) monomers. monash.edufinechem-mirea.ruresearchgate.net The ratio of lactide to glycolide can be adjusted to control the polymer's properties. monash.edu In a representative synthesis, a 75:25 ratio of lactide to glycolide is used. monash.eduresearchgate.net

In the second stage, L-ornithine is conjugated to the pre-formed PLGA polymer. This is achieved via an amide bond formation between the carboxylic acid groups of PLGA and one of the amino groups of L-ornithine. A widely used and efficient method for this step is the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling reaction. monash.edufinechem-mirea.ru The reaction creates a stable amide linkage, integrating the amino acid into the polymer structure. monash.edu

The successful conjugation is confirmed through various characterization techniques. Fourier-transform infrared (FTIR) spectroscopy shows the appearance of a new amide carbonyl vibration band around 1698 cm⁻¹. monash.edufinechem-mirea.ruresearchgate.net Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals an increase in the number of carbonyl carbon signals in the 170–160 ppm range, corresponding to the newly formed amide bonds. monash.edufinechem-mirea.ruresearchgate.net These PLGA-L-ornithine derivatives exhibit increased hydrophilicity and faster degradation times compared to unmodified PLGA. monash.edufinechem-mirea.ru

| Technique | Observation for PLGA-L-Ornithine | Reference |

| FTIR Spectroscopy | New amide carbonyl vibration signal at ~1698 cm⁻¹ | monash.edufinechem-mirea.ruresearchgate.net |

| ¹³C NMR Spectroscopy | Increased number of carbonyl carbon signals (170–160 ppm) | monash.edufinechem-mirea.ruresearchgate.net |

| Property Analysis | Enhanced hydrophilicity and faster degradation rate vs. PLGA | monash.edufinechem-mirea.ru |

Cationic Bivalent Amphiphiles based on L-Ornithine

Cationic amphiphiles are molecules that possess both a positively charged (hydrophilic) headgroup and a water-repelling (lipophilic) tail. L-ornithine is an ideal scaffold for creating bivalent or "gemini" amphiphiles, where its α- and δ-amino groups serve as attachment points for building a branched structure.

The synthesis of these complex molecules involves a modular approach. The lipophilic block is typically constructed first. For instance, nonpolar fragments can be synthesized through the alkylation of amines (e.g., tryptamine, dodecylamine) with alkyl bromides in the presence of a base like carbonate salts. finechem-mirea.ru This allows for the creation of symmetric or asymmetric lipophilic moieties. finechem-mirea.ru

The polar block is then built upon the L-ornithine core. The formation of amide bonds between the ornithine scaffold and other amino acids (such as glycine, β-alanine, or γ-aminobutyric acid) is commonly achieved using the carbodiimide (B86325) method. finechem-mirea.ru This strategy allows for precise control over the structure and hydrophobicity of the final amphiphile by varying the terminal amino acids and the alkyl chains in the lipophilic part. finechem-mirea.ru The resulting compounds are purified using techniques like column chromatography. finechem-mirea.ru Their structures are rigorously confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. finechem-mirea.ru

| Component | Synthetic Method | Key Reagents | Purpose | Reference |

| Lipophilic Block | Alkylation of amines | Alkyl bromides, Carbonate salts | To create the nonpolar tail(s) | finechem-mirea.ru |

| Amide Linkages | Carbodiimide coupling | EDC or similar carbodiimides | To connect L-ornithine to other amino acids | finechem-mirea.ru |

Platinum(II) Complexes Incorporating Ornithine as Ligands

Platinum(II) complexes are a cornerstone of modern chemotherapy. The synthesis of novel complexes with different ligands aims to overcome challenges like drug resistance and side effects. L-ornithine, as a diamino acid, can act as a bidentate ligand, coordinating to the platinum(II) center through its two amino groups to form a stable chelate ring.

A general and widely used method for preparing platinum(II) complexes, known as the Dhara method for cisplatin (B142131) synthesis, serves as a foundational strategy. nih.gov This multi-step process begins with potassium tetrachloroplatinate(II) (K₂[PtCl₄]). Treatment with potassium iodide (KI) converts it to the tetraiodo species ([PtI₄]²⁻), which is more reactive due to the strong trans effect of the iodide ligands. nih.gov Reaction with the desired amine ligand, in this case ornithine, would lead to the displacement of two iodide ions to form a neutral complex, [Pt(L-Ornithine)I₂]. Subsequently, the iodide ligands can be removed by reaction with silver nitrate (B79036) (AgNO₃) to produce an aqueous diaqua complex, [Pt(L-Ornithine)(H₂O)₂]²⁺. nih.gov The final step involves the addition of a chloride source (e.g., KCl) to yield the target dichlorido complex, [Pt(L-Ornithine)Cl₂]. nih.gov

The synthesis of such complexes can sometimes be challenging. Steric hindrance from substituents on the ligand can impede or prevent the formation of a stable complex with the platinum(II) ion, or may lead to very low yields. nih.gov The stereochemistry of the final product (cis or trans) is dictated by the trans effect of the ligands present in the starting platinum complex. nih.gov

| Step | Reaction | Purpose | Reference |

| 1 | K₂[PtCl₄] + KI | Formation of the more reactive [PtI₄]²⁻ intermediate | nih.gov |

| 2 | [PtI₄]²⁻ + L-Ornithine | Coordination of the ornithine ligand | nih.gov |

| 3 | [Pt(L-Ornithine)I₂] + AgNO₃ | Removal of iodide ligands to form the aqua complex | nih.gov |

| 4 | [Pt(L-Ornithine)(H₂O)₂]²⁺ + KCl | Formation of the final dichlorido platinum(II) complex | nih.gov |

N-Acyl and N-Alkyl Ornithine Derivatives

The selective acylation and alkylation of L-ornithine's amino groups are fundamental transformations for creating a variety of derivatives, from enzyme inhibitors to building blocks for peptidomimetics.

N-Acylation: The formation of an amide bond at one of the amino groups (N-acylation) is often accomplished using the carbodiimide method, which is also used in the synthesis of the amphiphiles mentioned previously. finechem-mirea.ru This involves activating a carboxylic acid, which then reacts with an amino group of ornithine. To achieve selectivity between the α- and δ-amino groups, orthogonal protecting group strategies are essential.

In a different context, N-acylation is the first step in synthesizing N-acetyl-L-citrulline and Nα-acetyl-Nδ-phosphonoacetyl-L-ornithine, which are studied as part of novel arginine biosynthetic pathways and as enzyme inhibitors. nih.gov

N-Alkylation: N-alkylation, particularly N-methylation, requires robust methods and careful protection of other functional groups. One broadly applied method involves the use of sodium hydride and methyl iodide on an N-acyl or N-carbamoyl protected amino acid. monash.edu For ornithine, a successful strategy involves protecting the α-amino group with Boc, the side-chain δ-amino group as a phthaloyl derivative, and the carboxyl group as a benzyl (B1604629) ester. monash.edu This fully protected ornithine can then undergo N-methylation mediated by silver oxide and methyl iodide. monash.edu

Another approach is reductive amination. For example, Nα-methyl-Nδ-benzyloxycarbonyl-L-ornithine can be synthesized from Nδ-benzyloxycarbonyl-L-ornithine by reacting it with formalin (formaldehyde solution) and then reducing the intermediate Schiff base with sodium borohydride. monash.edu However, this method can sometimes result in a mixture of mono- and di-methylated products, requiring chromatographic purification. monash.edu

| Modification | Method | Key Reagents | Protection Strategy Example (Ornithine) | Reference |

| N-Acylation | Carbodiimide Coupling | EDC, Carboxylic Acid | Orthogonal protection of α- and δ-amino groups | finechem-mirea.ru |

| N-Alkylation | Silver Oxide/Methyl Iodide | Ag₂O, CH₃I | α-Boc, δ-Phthaloyl, Carboxyl-Benzyl ester | monash.edu |

| N-Alkylation | Reductive Amination | Formaldehyde, NaBH₄ | Nδ-Benzyloxycarbonyl protection | monash.edu |

Elucidation of L Ornithine Metabolic Pathways and Regulation

Central Role in the Urea (B33335) Cycle (Ornithine Cycle)

L-Ornithine is a key component of the urea cycle, a metabolic pathway primarily occurring in the liver that is responsible for the detoxification of ammonia (B1221849) and the disposal of excess nitrogen from the body. wikipedia.orgcreative-proteomics.com Within the cycle, L-Ornithine acts as a carrier molecule that is regenerated with each turn of the cycle, making it a catalyst in the process. wikipedia.org The cycle's efficiency is crucial for preventing the toxic accumulation of ammonia, a byproduct of amino acid catabolism. creative-proteomics.com

The final step of the urea cycle involves the enzymatic action of arginase, which hydrolyzes L-Arginine to yield L-Ornithine and urea. wikipedia.orgcreative-proteomics.comnih.gov This reaction not only produces urea for excretion but also regenerates L-Ornithine, which is then transported back into the mitochondrion to begin another round of the cycle. creative-proteomics.com In mammals, two isoforms of arginase exist, Arg1 and Arg2, which differ in their cellular location and function but both catalyze this fundamental reaction. nih.gov The activity of arginase is a critical regulatory point in the cycle, influencing the availability of L-Ornithine. nih.govnih.gov

Once inside the mitochondrial matrix, L-Ornithine serves as the acceptor for a carbamoyl (B1232498) group from carbamoyl phosphate (B84403). This reaction is catalyzed by ornithine transcarbamylase (OTC), a key enzyme in the urea cycle, to form L-Citrulline. creative-proteomics.commdpi.com L-Citrulline is then transported to the cytosol, where it undergoes a series of reactions to eventually be converted into L-Arginine, which can then be hydrolyzed by arginase to regenerate L-Ornithine. wikipedia.org Therefore, L-Ornithine is a direct precursor to L-Citrulline and an indirect precursor to the L-Arginine that is specifically destined for urea production. creative-proteomics.comdrugbank.com Studies in mice have confirmed that dietary and plasma arginine and ornithine are the main precursors for the synthesis of citrulline. nih.gov

Table 1: Key Reactions of L-Ornithine in the Urea Cycle

| Step | Reactants | Enzyme | Product(s) | Cellular Location |

|---|---|---|---|---|

| Ornithine Transport | Cytosolic L-Ornithine | Ornithine Transporter | Mitochondrial L-Ornithine | Inner Mitochondrial Membrane |

| Citrulline Synthesis | L-Ornithine, Carbamoyl Phosphate | Ornithine Transcarbamylase (OTC) | L-Citrulline, Phosphate | Mitochondria |

| Ornithine Regeneration | L-Arginine, H₂O | Arginase | L-Ornithine, Urea | Cytosol |

Biosynthesis of Polyamines from L-Ornithine

L-Ornithine is the essential starting material for the biosynthesis of polyamines, which are small, polycationic molecules vital for numerous cellular processes, including cell growth, differentiation, and the stabilization of DNA structure. drugbank.comwikipedia.orgnih.gov The primary polyamines in mammalian cells are putrescine, spermidine (B129725), and spermine (B22157). wikipedia.orgnih.gov

The first and rate-limiting step in polyamine synthesis is the decarboxylation of L-Ornithine to form putrescine. wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC). wikipedia.org ODC activity is tightly regulated in response to various growth signals and cellular polyamine levels. researchgate.net High concentrations of polyamines lead to a negative feedback regulation by inducing the synthesis of a protein called antizyme (AZ). nih.govreactome.org Antizyme binds to the ODC monomer, inactivating it and targeting it for degradation by the 26S proteasome in a ubiquitin-independent manner. researchgate.netreactome.org This regulatory mechanism is crucial for maintaining appropriate intracellular polyamine concentrations. researchgate.net Research indicates that spermine is a more potent regulator of ODC activity than spermidine, while putrescine is the least effective. nih.gov

Following the ODC-catalyzed formation of putrescine from L-Ornithine, subsequent polyamines are synthesized through the addition of aminopropyl groups. nih.govresearchgate.netyoutube.com These aminopropyl groups are derived from S-adenosyl-L-methionine (AdoMet) after its decarboxylation by AdoMet decarboxylase (AdoMetDC). nih.gov Spermidine synthase then catalyzes the transfer of an aminopropyl group from decarboxylated AdoMet to putrescine, forming spermidine. nih.govresearchgate.net In a similar fashion, spermine synthase transfers a second aminopropyl group to spermidine to produce spermine. nih.govresearchgate.net

Table 2: Polyamine Synthesis Pathway from L-Ornithine

| Step | Precursor | Enzyme | Product | Aminopropyl Donor |

|---|---|---|---|---|

| 1 | L-Ornithine | Ornithine Decarboxylase (ODC) | Putrescine | N/A |

| 2 | Putrescine | Spermidine Synthase | Spermidine | Decarboxylated AdoMet |

| 3 | Spermidine | Spermine Synthase | Spermine | Decarboxylated AdoMet |

L-Proline Biosynthesis Pathway from L-Ornithine

In addition to the primary pathway from glutamate (B1630785), L-Proline can also be synthesized from L-Ornithine. wikipedia.orgnih.gov This alternative pathway provides a metabolic link between the urea cycle and the synthesis of this important amino acid, which is crucial for protein structure and function.

The conversion of L-Ornithine to proline is initiated by the enzyme ornithine-δ-aminotransferase (OAT), which transaminates L-Ornithine to form glutamate-γ-semialdehyde (GSA). wikipedia.orgnih.gov GSA exists in a spontaneous equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). wikipedia.orgresearchgate.net Finally, the enzyme pyrroline-5-carboxylate reductase (P5CR) reduces P5C to L-Proline, a step that requires NADH or NADPH as a cofactor. wikipedia.orgnih.gov This pathway demonstrates the metabolic versatility of L-Ornithine, connecting it to the synthesis of other key biomolecules. nih.gov

Table 3: L-Proline Biosynthesis from L-Ornithine

| Step | Reactant(s) | Enzyme | Product(s) |

|---|---|---|---|

| 1 | L-Ornithine + α-ketoglutarate | Ornithine-δ-aminotransferase (OAT) | Glutamate-γ-semialdehyde (GSA) + L-Glutamate |

| 2 | Glutamate-γ-semialdehyde (GSA) | Spontaneous Cyclization | Δ1-pyrroline-5-carboxylate (P5C) |

| 3 | Δ1-pyrroline-5-carboxylate (P5C) + NAD(P)H | Pyrroline-5-carboxylate Reductase (P5CR) | L-Proline + NAD(P)⁺ |

Interconnection with Other Nitrogen Metabolism Pathways

L-ornithine metabolism is not an isolated process; it is intricately connected with other key nitrogen metabolism pathways, ensuring the efficient flow and utilization of nitrogen and carbon skeletons within the cell.

The arginine-succinate shunt, also known as the Krebs bicycle or the citrulline-arginine cycle, represents a crucial link between the urea cycle and the citric acid cycle (TCA cycle). This connection is vital for the transfer of nitrogen and carbon between these two fundamental metabolic pathways.

In the urea cycle, L-ornithine combines with carbamoyl phosphate to form L-citrulline. L-citrulline then reacts with aspartate to produce argininosuccinate (B1211890). This reaction is a key entry point for nitrogen from aspartate into the urea cycle. The enzyme argininosuccinate lyase then cleaves argininosuccinate into L-arginine and fumarate (B1241708).

The L-arginine continues in the urea cycle, where it is hydrolyzed to urea and L-ornithine, thus completing the cycle. The fumarate produced, however, directly enters the citric acid cycle. In the TCA cycle, fumarate is converted to malate, which is then oxidized to oxaloacetate. Oxaloacetate can then be transaminated to regenerate aspartate, which can re-enter the urea cycle. This cyclical process allows for the continuous transfer of metabolites between the two cycles.

L-ornithine metabolism is closely intertwined with that of glutamate, a central amino acid in nitrogen metabolism. Glutamate serves as a primary precursor for the de novo synthesis of L-ornithine. This synthesis occurs through a series of enzymatic reactions.

The pathway from glutamate to ornithine involves several key enzymes and intermediates. In many organisms, glutamate is first converted to N-acetylglutamate, which then undergoes a series of reactions to form N-acetylornithine. Finally, N-acetylornithine is deacetylated to yield L-ornithine.

Conversely, L-ornithine can be converted back to glutamate. Ornithine aminotransferase (OAT) catalyzes the transfer of the δ-amino group of L-ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde (GSA) and glutamate. GSA can then be further metabolized to glutamate. This reversible conversion allows for the dynamic regulation of both ornithine and glutamate pools depending on the metabolic needs of the cell.

This "glutamate crossway" highlights the central role of glutamate as a hub connecting the metabolism of several amino acids, including ornithine, proline, and arginine. The direction of the metabolic flux between glutamate and ornithine is tightly regulated, ensuring that the cellular concentrations of these amino acids are maintained within a narrow range.

Table 2: Key Interconnections of L-Ornithine Metabolism

| Interacting Pathway | Key Linking Metabolites | Enzymes Involved | Metabolic Significance |

| Arginine-Succinate Shunt | Fumarate, Aspartate | Argininosuccinate Synthetase, Argininosuccinate Lyase | Links the urea cycle with the citric acid cycle for nitrogen and carbon exchange. |

| Glutamate Metabolism | Glutamate, α-Ketoglutarate, Glutamate-γ-semialdehyde | Ornithine Aminotransferase (OAT) | Provides a direct route for the synthesis and degradation of L-ornithine from and to glutamate. |

The intracellular concentration of L-ornithine is meticulously controlled through a combination of feedback inhibition and regulation of enzyme expression and activity. This ensures that the supply of ornithine meets the metabolic demands of the cell without reaching toxic levels.

A key mechanism for regulating L-ornithine synthesis is feedback inhibition by the end products of its metabolic pathways, primarily L-arginine and, in some organisms, L-citrulline. High levels of these amino acids signal that the pathway is producing sufficient product, leading to a downregulation of earlier enzymatic steps.

Similarly, N-acetylglutamate kinase (NAGK), the second enzyme in the pathway, is also subject to feedback inhibition by L-arginine. The binding of arginine to NAGK reduces its affinity for its substrates, thus slowing down the conversion of N-acetylglutamate to N-acetyl-gamma-glutamyl-phosphate. In some bacteria, such as Corynebacterium glutamicum, the activity of N-acetylglutamate kinase is inhibited by both L-arginine and L-citrulline.

In addition to allosteric feedback inhibition, the expression and activity of enzymes involved in L-ornithine metabolism are tightly regulated at the genetic level. This provides a long-term mechanism for adapting to changes in nutrient availability and metabolic needs.

Ornithine Acetyltransferase (OAT): This enzyme catalyzes the transfer of an acetyl group from N-acetylornithine to glutamate, regenerating N-acetylglutamate and producing ornithine. In some thermophilic bacteria, L-ornithine itself can act as a competitive inhibitor of ornithine acetyltransferase, providing a direct feedback loop to control its own production.

N-Acetylglutamate Kinase (NAGK): The expression of the gene encoding NAGK can be repressed by high levels of arginine. This repression mechanism, often mediated by a repressor protein that binds to the DNA in the presence of arginine, prevents the synthesis of the enzyme when the end product is abundant. Furthermore, the activity of NAGK can be modulated by interactions with other proteins. For example, in some plants, the PII protein can relieve the arginine-induced inhibition of NAGK, allowing for the synthesis of arginine even in its presence, which is important for nitrogen storage.

Table 3: Regulatory Mechanisms of L-Ornithine Synthesis

| Regulatory Mechanism | Target Enzyme(s) | Effector Molecule(s) | Effect on Enzyme |

| Feedback Inhibition | N-acetylglutamate synthase (NAGS) | L-Arginine | Inhibition |

| N-acetylglutamate kinase (NAGK) | L-Arginine, L-Citrulline | Inhibition | |

| Enzyme Expression | N-acetylglutamate kinase (NAGK) | L-Arginine | Repression of gene expression |

| Enzyme Activity | Ornithine acetyltransferase (OAT) | L-Ornithine | Competitive inhibition |

| N-acetylglutamate kinase (NAGK) | PII protein | Relief of arginine inhibition |

Enzymatic and Protein Interactions of L Ornithine

L-Ornithine Aminotransferase (OAT) Function and Regulation

L-Ornithine Aminotransferase (OAT), designated as EC 2.6.1.13, is a pivotal enzyme in the metabolism of L-ornithine. researchgate.netnih.gov Primarily located in the mitochondrial matrix of various tissues including the liver, kidney, intestine, and brain, OAT is a pyridoxal-5'-phosphate (PLP) dependent enzyme. researchgate.netnih.govwikipedia.orgsemanticscholar.org Its main function is to catalyze the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate. nih.govdntb.gov.ua This transamination reaction yields L-glutamate-γ-semialdehyde, which spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C), and L-glutamate. researchgate.netnih.gov

OAT plays a crucial role in several metabolic pathways. It is involved in the synthesis of proline from ornithine and helps regulate cellular levels of L-ornithine. nih.govwikipedia.org By producing glutamate (B1630785), OAT contributes to the control of signaling molecules and mediators such as GABA and aliphatic polyamines. nih.govsemanticscholar.orgdntb.gov.ua The enzyme operates through a "ping-pong" mechanism, which is characteristic of PLP-dependent transaminases, involving two half-reactions to complete the cycle. nih.gov Structurally, the human OAT protein is a homodimer, with each monomer having a large domain, a small C-terminal domain, and an N-terminal region. wikipedia.org The PLP cofactor is bound to a lysine (B10760008) residue in the active site. wikipedia.org

Regulation of OAT is critical for metabolic homeostasis. For instance, inhibition of OAT is considered a therapeutic strategy for hyperammonemia, as it can promote the urea (B33335) cycle to clear excess ammonia (B1221849). researchgate.net Conversely, deficiency in OAT activity leads to a rare inherited disease known as gyrate atrophy of the choroid and retina, characterized by a toxic accumulation of ornithine. nih.govwikipedia.orgsemanticscholar.org

| Enzyme | Location | Cofactor | Reaction | Metabolic Role |

| L-Ornithine Aminotransferase (OAT) | Mitochondrial Matrix | Pyridoxal-5'-phosphate (PLP) | L-Ornithine + α-ketoglutarate ↔ L-glutamate-γ-semialdehyde + L-glutamate | Proline synthesis, Glutamate production, Ornithine homeostasis |

Ornithine Transcarbamylase (OTC) Activities and Mitochondrial Transport Coupling

Ornithine Transcarbamylase (OTC), or Ornithine Carbamoyltransferase (EC 2.1.3.3), is a key enzyme in the urea cycle, responsible for ammonia detoxification. nih.govmdpi.com This mitochondrial matrix enzyme catalyzes the second step of the urea cycle: the condensation of carbamoyl (B1232498) phosphate (B84403) with L-ornithine to produce L-citrulline and phosphate. nih.gov While OTC is expressed at the highest levels in the liver, it is also found in the small intestine, where it contributes to amino acid homeostasis by synthesizing citrulline for export. nih.govmdpi.com

The activity of OTC is tightly coupled with mitochondrial transport systems. L-ornithine, its substrate, is transported from the cytosol into the mitochondrial matrix by specific carriers in the inner mitochondrial membrane. nih.gov This transport is primarily mediated by the ornithine/citrulline exchangers ORNT1 (SLC25A15) and ORNT2 (SLC25A2). nih.gov These transporters facilitate an exchange of cytosolic ornithine for mitochondrial citrulline, directly linking the cytosolic and mitochondrial reactions of the urea cycle. nih.govuniprot.org It has been suggested that imported ornithine may be directly channeled to OTC, which can be associated with the inner mitochondrial membrane. nih.gov The enzyme itself is synthesized as a precursor on cytoplasmic polyribosomes and is then imported into the mitochondria, where it is processed into its mature, active form. nih.gov

Defects in OTC are the cause of Ornithine Transcarbamylase Deficiency, the most common urea cycle disorder, which is an X-linked inherited condition that leads to hyperammonemia. mdpi.com

Interactions with Siderophore-Associated Flavin Monooxygenases (e.g., N5-L-Ornithine Monooxygenase)

In many microorganisms, L-ornithine is a crucial precursor for the biosynthesis of siderophores, which are high-affinity iron-chelating compounds essential for iron acquisition. The initial and committed step in the synthesis of hydroxamate-type siderophores is the N-hydroxylation of L-ornithine. nih.gov This reaction is catalyzed by a class of flavin-dependent monooxygenases known as L-ornithine N5-monooxygenases. wikipedia.org

Examples of these enzymes include SidA from Aspergillus fumigatus and PvdA from Pseudomonas aeruginosa. nih.govwikipedia.orgnih.gov These enzymes are typically classified as flavoproteins that use flavin adenine (B156593) dinucleotide (FAD) as a cofactor and NADPH as an electron donor. nih.govwikipedia.org The reaction mechanism involves the reduction of FAD by NADPH, followed by the reaction of the reduced flavin with molecular oxygen to form a C4a-hydroperoxyflavin intermediate, which then hydroxylates the terminal N5-amino group of L-ornithine. nih.govwikipedia.org

The activity of these enzymes is critical for microbial survival and virulence. For instance, in P. aeruginosa, PvdA is essential for the production of the siderophore pyoverdine, a key virulence factor. nih.govnih.gov Similarly, SidA in A. fumigatus initiates the synthesis of its essential siderophores. wikipedia.org The enzyme from A. fumigatus is a homotetramer and is highly specific for L-ornithine as its substrate. wikipedia.org

| Enzyme | Organism Example | Function | Cofactors | Significance |

| N5-L-Ornithine Monooxygenase (SidA, PvdA) | Aspergillus fumigatus, Pseudomonas aeruginosa | N5-hydroxylation of L-ornithine | FAD, NADPH | Siderophore biosynthesis, Iron acquisition, Virulence |

Molecular Interactions with Transport and Binding Proteins

L-ornithine has been shown to interact with major blood plasma proteins, namely Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). nih.govresearchgate.net Serum albumins are crucial transport proteins for a wide variety of endogenous and exogenous compounds. nih.govcapes.gov.br Spectroscopic studies have demonstrated that L-ornithine binds to both BSA and HSA, forming stable complexes. nih.govresearchgate.net This interaction is characterized by the quenching of the intrinsic fluorescence of the albumin proteins, which occurs through a static quenching mechanism. nih.govresearchgate.net

The binding of L-ornithine to BSA has been investigated using various techniques, including UV-visible spectroscopy, which showed a hyperchromic shift upon binding. nih.govresearchgate.net Further analysis using circular dichroism and Fourier-transform infrared spectroscopy indicated that the binding of L-ornithine induces conformational changes in the secondary structure of the albumins, leading to a reduction in their α-helix content. researchgate.net Molecular docking studies predict that L-ornithine binds within subdomain II of BSA. nih.govresearchgate.net Understanding these interactions is important for comprehending the bioavailability and metabolic pathways of L-ornithine. nih.govresearchgate.net

| Protein | Interaction with L-Ornithine | Method of Study | Key Findings |

| Bovine Serum Albumin (BSA) | Forms a stable complex | Spectroscopy, Molecular Docking | Static fluorescence quenching, conformational changes (reduced α-helix), binding in subdomain II. nih.govresearchgate.net |

| Human Serum Albumin (HSA) | Forms a stable complex | Spectroscopy | Static fluorescence quenching. nih.govresearchgate.net |

The transport of L-ornithine across the inner mitochondrial membrane is a critical step for its participation in the urea cycle and is mediated by specific carrier proteins. In humans, two highly homologous mitochondrial ornithine transporters have been identified: ORNT1 (encoded by the SLC25A15 gene) and ORNT2 (encoded by the SLC25A2 gene). nih.govresearchgate.netnih.gov These proteins belong to the solute carrier family 25 (SLC25). researchgate.netgenecards.org

ORNT1 is the primary transporter responsible for the electroneutral exchange of cytosolic L-ornithine for mitochondrial L-citrulline, a process that may also involve the movement of a proton. uniprot.orgnih.gov It can also transport other basic amino acids like lysine and arginine. uniprot.org Mutations in the SLC25A15 gene cause hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome, a urea cycle disorder. uniprot.orgnih.govgenecards.org

ORNT2 shares 88% amino acid identity with ORNT1 and also functions as a mitochondrial transporter for ornithine, lysine, arginine, and citrulline. researchgate.netuniprot.org While ORNT1 is mainly expressed in the liver, the precise physiological role and tissue distribution of ORNT2 are less defined, though it is thought that it might compensate for defective ORNT1 function in some cases. researchgate.netnih.gov Despite their high homology, studies in yeast have shown that human ORNT1, but not ORNT2, can complement the function of the yeast ornithine transporter, suggesting distinct functional roles. nih.gov

In Gram-negative bacteria, the uptake of nutrients from the environment is often facilitated by periplasmic binding proteins (PBPs), which are components of ATP-binding cassette (ABC) transporter systems. nih.govmdpi.com The Lysine-Arginine-Ornithine-binding protein (LAOBP) is a PBP that specifically binds L-ornithine, as well as L-lysine and L-arginine, with high affinity. mdpi.comnih.gov

The binding mechanism of PBPs like LAOBP is often described as a "Venus flytrap" or "hinge-bending" motion. nih.govmdpi.com These proteins consist of two globular domains connected by a flexible hinge region. mdpi.com In the absence of a ligand, the protein exists in an "open" conformation. nih.govmdpi.com Upon binding of the ligand (e.g., L-ornithine) in the cleft between the two domains, the protein undergoes a significant conformational change, closing around the substrate. nih.govmdpi.com This ligand-induced closure traps the substrate and allows the PBP to interact with its corresponding membrane-bound transporter to initiate uptake into the cell. nih.govmdpi.com Molecular dynamics simulations of LAOBP have shown that the binding of ornithine can induce specific conformational changes in the protein's backbone, stabilizing the closed, ligand-bound state. nih.gov

Enzymatic Inhibition by L-Ornithine (e.g., L-Arginine:Glycine Amidinotransferase)

L-ornithine, a key intermediate in the urea cycle, also plays a significant role in regulating the activity of certain enzymes through inhibitory mechanisms. A primary example of this is its interaction with L-Arginine:Glycine Amidinotransferase (AGAT), the enzyme responsible for the first and rate-limiting step in creatine (B1669601) biosynthesis.

Detailed research has revealed that L-ornithine acts as a product inhibitor of AGAT. embopress.org This means that as the concentration of L-ornithine, a product of the AGAT-catalyzed reaction, increases, the activity of the enzyme is consequently reduced. This is a common biological feedback mechanism to prevent the excessive production of metabolites. The inhibition of AGAT by L-ornithine is a significant factor in the pathology of certain metabolic disorders, such as gyrate atrophy of the choroid and retina, which is characterized by hyperornithinemia. embopress.orgnih.gov

Detailed Research Findings

Studies have elucidated the specific nature of this inhibition, demonstrating that L-ornithine is a competitive inhibitor of AGAT with respect to L-arginine. nih.gov This competitive inhibition implies that L-ornithine binds to the active site of the enzyme, thereby preventing the substrate, L-arginine, from binding and undergoing the catalytic reaction.

Crystallographic studies of human L-Arginine:Glycine Amidinotransferase have provided a structural basis for this inhibitory action. The binding of the product inhibitor, L-ornithine, to the enzyme's active site induces a significant conformational change. embopress.orgnih.govdrugbank.com This "induced-fit" mechanism involves a loop at the entrance of the active site changing its conformation, which is accompanied by a shift of an α-helix by approximately 4 Å. embopress.orgnih.govdrugbank.com This structural alteration effectively hinders the enzyme's catalytic function.

Kinetic studies have quantified the inhibitory potency of L-ornithine on AGAT. Research on crude rat kidney homogenates determined the apparent Michaelis constant (Km) for L-arginine and the inhibition constant (Ki) for L-ornithine. nih.gov The Km represents the substrate concentration at which the enzyme operates at half its maximum velocity, while the Ki is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor.

Kinetic Parameters of L-Arginine:Glycine Amidinotransferase Inhibition by L-Ornithine

| Parameter | Value | Enzyme Source | Reference |

|---|---|---|---|

| Apparent Km for L-Arginine | 9.21 mM | Rat Kidney Homogenate | nih.gov |

| Ki for L-Ornithine | 0.253 mM | Rat Kidney Homogenate | nih.gov |

| KM for L-Arginine | ~2.5 mM | Not Specified | embopress.org |

| KI for L-Ornithine | 253 µM (0.253 mM) | Not Specified | embopress.org |

| IC50 for L-Ornithine | ~1 mM | Mouse Kidney Homogenates | nih.gov |

The data indicates that L-ornithine is a potent inhibitor of AGAT, with a Ki value significantly lower than the Km for L-arginine. This suggests that even at relatively low concentrations, L-ornithine can effectively compete with L-arginine and inhibit creatine biosynthesis. The physiological concentrations of L-ornithine are therefore a critical determinant of AGAT activity. nih.gov

Further research has also explored the potential to reverse the inhibition of AGAT. One study noted that cysteine was able to reverse the inhibition induced by L-ornithine in in vitro samples from hog and rat kidneys, suggesting a potential modulatory role for other compounds in this enzymatic pathway. karger.com

Cellular and Molecular Biological Investigations of L Ornithine

Cellular Uptake and Transport Mechanisms

The movement of L-ornithine across biological membranes is a mediated process, essential for its utilization and regulation within cells. ontosight.ai This transport occurs through mechanisms of both facilitated diffusion and active transport. ontosight.ai

Characterization of Specific Transporters (e.g., Cationic Amino Acid Transporters)

The transport of L-ornithine is primarily handled by a group of proteins known as Cationic Amino Acid Transporters (CATs). ontosight.aiontosight.ai These transporters are responsible for the uptake of cationic amino acids including L-ornithine, L-arginine, and L-lysine. ontosight.ai The CAT family includes several isoforms, such as CAT-1, CAT-2A, and CAT-2B, which are encoded by different genes and exhibit varied tissue distribution and kinetic properties. physiology.orgresearchgate.net

System y+, which includes the CAT transporters, is a major pathway for L-ornithine transport. physiology.orgarvojournals.org It is a high-affinity system that functions independently of sodium. physiology.orgresearchgate.net Research has shown that thrombin, a serine protease, can induce the expression of both CAT-1 and CAT-2 mRNA in vascular smooth muscle cells, leading to a progressive increase in L-ornithine transport after several hours of exposure. ahajournals.org

In addition to system y+, other transport systems like y+L, b0,+, and B0,+ also carry cationic amino acids. physiology.orgarvojournals.org The y+L system, for instance, transports cationic amino acids in the absence of sodium but requires sodium to interact with neutral amino acids. arvojournals.org

Studies using human retinal pigment epithelial (RPE) cells have been crucial in elucidating the specific transporters involved in L-ornithine uptake. In an in vitro model, silencing the genes for specific transporters via short interfering RNA (siRNA) demonstrated their relative contributions to L-ornithine transport.

| siRNA Target | Decrease in L-[¹⁴C]Ornithine Uptake | Reference |

|---|---|---|

| CAT-1 | 46.6% | arvojournals.orgnih.gov |

| y+LAT2 | 22.0% | arvojournals.orgnih.gov |

| LAT1 | No Significant Effect | arvojournals.orgnih.gov |

| LAT2 | No Significant Effect | arvojournals.orgnih.gov |

These findings highlight that ornithine transport via CAT-1 plays a particularly crucial role in these cells. arvojournals.orgnih.gov Further kinetic studies in conditionally immortalized rat retinal capillary endothelial cells (TR-iBRB2), an in vitro model of the inner blood-retinal barrier, have quantified the transport process.

| Parameter | Value | Reference |

|---|---|---|

| Michaelis-Menten constant (K_m) | 33.2 ± 6.4 µM | arvojournals.org |

| Maximum transport velocity (V_max) | 0.47 ± 0.073 nmol/(min·mg protein) | arvojournals.org |

| Nonsaturable uptake rate (K_d) | 2.18 ± 0.28 µL/(min·mg protein) | arvojournals.org |

This data indicates a high-affinity, concentration-dependent transport system for L-ornithine. arvojournals.org

Sodium-Dependent Active Transport Processes in Intestinal Absorption

In the small intestine, L-ornithine is absorbed via active transport processes that are largely dependent on a sodium ion gradient. drugbank.comnih.gov This mechanism is a form of secondary active transport. basicmedicalkey.comcambridge.org The process is driven by the low intracellular sodium concentration maintained by the Na+, K+-ATPase pump on the basolateral (serosal) membrane of intestinal epithelial cells. basicmedicalkey.comcambridge.org This pump actively expels sodium from the cell, creating an electrochemical gradient. cambridge.org

Sodium-dependent carriers located on the apical (luminal) membrane then cotransport both sodium ions and amino acids like L-ornithine into the cell. basicmedicalkey.comphysiology.org The movement of sodium down its steep concentration gradient provides the energy to move L-ornithine into the cell against its own concentration gradient. cambridge.org Once inside the cell, the amino acids are transported out across the basolateral membrane into the interstitial fluid, primarily by facilitated transporters. basicmedicalkey.com While lysine (B10760008) transport is not completely sodium-dependent, the transport of many amino acids, including L-ornithine, is coupled to sodium. cambridge.org

Effects on Cellular Processes and Signaling Pathways

L-Ornithine influences a variety of cellular functions by modulating key signaling pathways and cellular events.

Modulation of Intracellular Calcium Concentration (e.g., GLUTag Cell Lines)

L-Ornithine has been shown to induce an increase in intracellular calcium concentration ([Ca²⁺]i). sigmaaldrich.comnih.gov This effect has been notably studied in GLUTag cells, an intestinal L-cell line used to study glucagon-like peptide-1 (GLP-1) secretion. sigmaaldrich.comnih.gov In these cells, L-ornithine application causes a rise in [Ca²⁺]i. nih.gov Research indicates this is mediated by the G protein-coupled receptor (GPCR), family C group 6 subtype A (GPRC6A). nih.govfrontiersin.org

Upon binding of L-ornithine, the GPRC6A receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). nih.govfrontiersin.org PLC activation leads to the generation of inositol (B14025) trisphosphate (IP₃), which triggers the release of calcium from intracellular stores, thereby increasing [Ca²⁺]i. nih.gov This signaling cascade is crucial, as the increase in [Ca²⁺]i correlates with GLP-1 secretion. nih.gov The involvement of this pathway was confirmed by experiments where antagonists for the GPRC6A receptor, PLC, or the IP₃ receptor all significantly suppressed the L-ornithine-induced increase in [Ca²⁺]i. nih.gov

Similar effects have been observed in human proximal tubular kidney cells (HK-2), where L-ornithine induces a concentration-dependent increase in [Ca²⁺]i through the activation of the calcium-sensing receptor (CaSR), another GPCR. researchgate.net This activation leads to calcium entry via a receptor-operated Ca²⁺ entry (ROCE) pathway involving transient receptor potential canonical (TRPC) channels. researchgate.net

| L-Ornithine Concentration | Effect on [Ca²⁺]i | Reference |

|---|---|---|

| 100 µM | Induces outwardly rectifying current | researchgate.net |

| 500 µM | Significantly increases current (P = 0.003 vs 100 µM) | researchgate.net |

| 1000 µM (1 mM) | Significantly increases current (P < 0.001 vs 100 µM) | researchgate.net |

Induction of Neural Stem/Progenitor Cell (NSPC) Differentiation by Poly-L-Ornithine

Poly-L-ornithine (PO), a synthetic polymer of L-ornithine, is widely used as a substrate coating in cell culture to enhance cell attachment. merckmillipore.com Research has demonstrated that PO also plays an active role in directing the fate of neural stem/progenitor cells (NSPCs). merckmillipore.comnih.gov Compared to other substrates like Poly-L-lysine (PLL) and fibronectin (FN), PO significantly increases NSPC proliferation and induces their preferred differentiation into neurons and oligodendrocytes. nih.govresearchgate.net

This directed differentiation is significant because neurons and oligodendrocytes are often the most vulnerable cells in many neurological diseases. nih.govresearchgate.net The mechanism underlying this effect involves the ERK signaling pathway. nih.gov Studies have shown that PO significantly induces NSPCs to express Doublecortin (DCX), a marker for neuroblasts and young neurons, and Olig2, a marker for young oligodendrocytes. nih.govresearchgate.net The role of the ERK pathway was confirmed when an ERK antagonist, U0126, inhibited these effects, while an ERK pathway agonist, Ceramide C6, enhanced them. nih.govresearchgate.net In addition to promoting differentiation, PO has also been found to enhance the migration of NSPCs. nih.gov

| Substrate | Relative Proliferation (% of control) | Reference |

|---|---|---|

| Poly-L-ornithine (PO) | Significantly higher than PLL and FN on days 7 and 14 | researchgate.net |

| Poly-L-lysine (PLL) | Lower than PO | researchgate.net |

| Fibronectin (FN) | Lower than PO | researchgate.net |

Protective Functions against Oxidative Stress and ROS Generation in Cell Models

L-ornithine has demonstrated protective effects against oxidative stress and the generation of reactive oxygen species (ROS) in various cell models. Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, leading to cellular damage. frontiersin.orgmdpi.com

In human kidney 2 (HK-2) cells, a proximal tubular cell line, L-ornithine has been shown to protect against ROS production. nih.gov It activates the calcium-sensing receptor (CaSR), which in turn triggers a signaling pathway that reduces ROS-induced damage. nih.govnih.gov Studies have shown that pre-incubation with L-ornithine helps maintain cell viability in HK-2 cells exposed to hydrogen peroxide (H₂O₂), a potent inducer of ROS. nih.gov This protective mechanism involves the mitogen-activated protein kinase (MAPK) p38 pathway. nih.govnih.gov

Furthermore, L-ornithine has been investigated for its ability to restore mitochondrial function, which is often impaired by oxidative stress. mdpi.comnih.govnih.gov In models of Parkinson's disease using SH-SY5Y neuroblastoma cells, L-ornithine L-aspartate (LOLA) was found to improve mitochondrial function and reduce mitochondrial ROS production. mdpi.comnih.gov

The table below summarizes key findings on the protective effects of L-ornithine against oxidative stress.

Applications in In Vitro Cell Culture Studies

L-ornithine and its derivatives are commonly used as supplements in cell culture media to support various cellular processes. scientificlabs.co.uksigmaaldrich.com

Supplementation for Cell Growth Assays (e.g., CHO-K1 Cells)

L-ornithine is particularly important for the growth of certain cell lines, such as Chinese Hamster Ovary (CHO) cells. sigmaaldrich.com CHO-K1 cells, a subclone of the parental CHO cell line, lack the enzyme arginase and therefore cannot synthesize ornithine from arginine. nih.gov This makes them auxotrophic for polyamines, which are essential for cell proliferation. researchgate.net

Supplementation of serum-free media with L-ornithine or its downstream product, putrescine, is necessary to support healthy growth and proliferation of CHO-K1 cells. researchgate.netdcu.ie For instance, adding L-ornithine to F12 serum-free media has been shown to promote the healthy growth of CHO-K1 cells. sigmaaldrich.com

Role in Studies of Mitochondrial Function (e.g., Podocytes)

L-ornithine plays a role in studies of mitochondrial function, particularly in specialized cells like podocytes. sigmaaldrich.com Podocytes are critical components of the kidney's filtration barrier and are highly dependent on mitochondrial energy production. frontiersin.orgijbs.com

Mitochondrial dysfunction is a key factor in podocyte injury and the progression of kidney diseases. frontiersin.orgmdpi.com L-ornithine is used as a supplement in cell culture media for in vitro studies of mitochondrial function in both primary and cultured podocytes. sigmaaldrich.com Research has shown that L-ornithine can help restore mitochondrial function and protect against mitochondrial damage in various cell types. mdpi.comnih.govnih.gov For instance, in models of Parkinson's disease, L-ornithine L-aspartate was shown to improve mitochondrial respiration and reduce oxidative stress. mdpi.comnih.gov

Enhancement of Recombinant Protein Yield in Bioreactors

In the biopharmaceutical industry, CHO cells are widely used for the production of recombinant proteins. frontiersin.orgnih.gov Optimizing cell culture conditions to maximize protein yield is a critical aspect of bioprocessing. biopharminternational.com

Supplementation of cell culture media with L-ornithine has been shown to enhance the yield of recombinant proteins in CHO cell lines. sigmaaldrich.com As CHO-K1 cells require an external source of ornithine for polyamine synthesis and growth, providing L-ornithine in the culture medium can lead to improved cell density and productivity. nih.govresearchgate.net Fed-batch cultures, where nutrients are added during the cultivation process, often include amino acids like L-ornithine to support high cell densities and prolonged protein production. nih.gov

Studies on Bone Formation and Osteoclast Differentiation

L-ornithine and its metabolic products, the polyamines, have been implicated in the regulation of bone remodeling, which involves a balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.govfrontiersin.org

In vitro studies have investigated the role of L-arginine, the precursor of L-ornithine, in osteoclastogenesis. rheumatologie.atfrontiersin.org The depletion of L-arginine from the culture medium has been shown to block osteoclast differentiation, and this effect can be rescued by the addition of L-arginine. rheumatologie.at This suggests that the metabolic pathway involving L-ornithine is critical for the development of osteoclasts. rheumatologie.atfrontiersin.org

Furthermore, recent research has highlighted a novel "Nrf2-iron-ornithine" metabolic axis in osteoclasts. nih.gov This study found that decreased ornithine levels promote osteoclast differentiation. nih.gov Conversely, some studies suggest that exogenous polyamines, which are synthesized from ornithine, can enhance bone formation and suppress osteoclast differentiation. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of L Ornithine Monohydrobromide

Spectroscopic Methodologies for Structural and Interaction Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and interactions of L-Ornithine Monohydrobromide. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its chemical bonds, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number and types of hydrogen atoms present in the molecule. For L-Ornithine, ¹H NMR spectra in water at a pH of 7.0 show characteristic chemical shifts for the different protons in its structure. nih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the types of carbon atoms in a molecule. The ¹³C NMR spectrum of L-Ornithine in water at pH 7.0 reveals distinct peaks for each carbon atom in the pentanoic acid backbone. nih.gov

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can provide valuable information about the nitrogen-containing functional groups in L-Ornithine.

| Nucleus | Chemical Shift (ppm) | Solvent/pH | Reference |

| ¹H | 3.03 | Water, pH 7.0 | nih.gov |

| ¹³C | 30.25 | Water, pH 7.0 | nih.gov |

This table summarizes the reported NMR chemical shifts for L-Ornithine. Specific data for the monohydrobromide salt may vary slightly due to the influence of the counter-ion.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic bands corresponding to the vibrational modes of different chemical bonds. A study on L-Ornithine Monohydrochloride, a similar salt, provides insight into the expected vibrational frequencies. malayajournal.org The presence of the hydrobromide salt would likely influence the spectral features, particularly those associated with the amino groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| CH₂ Symmetric Stretching | 2950 (Raman) | malayajournal.org |

| CH₂ Asymmetric Stretching | 2990 (Raman) | malayajournal.org |

| Amide II Band | 1632 (Raman) | malayajournal.org |

This table is based on data for L-Ornithine Monohydrochloride and serves as an illustrative example. Actual values for this compound may differ.

Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure

Circular Dichroism (CD) spectroscopy is a vital technique for investigating the conformational changes in proteins upon interaction with ligands like L-Ornithine. springernature.com It measures the differential absorption of left and right circularly polarized light, which is sensitive to the secondary structure of proteins (e.g., α-helices and β-sheets). researchgate.net A recent study on the interaction of L-Ornithine with bovine serum albumin (BSA) and human serum albumin (HSA) demonstrated that L-Ornithine binding leads to a decrease in the α-helical content of these proteins, indicating a change in their secondary structure. nih.gov This technique can be used to determine binding constants by monitoring changes in the CD spectrum as a function of ligand concentration. springernature.com

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a sample. It can be used to study the formation of complexes and interactions in solution. For instance, the interaction between L-Ornithine and bovine serum albumin (BSA) was characterized by a hyperchromic shift in the UV-visible spectrum, indicating an interaction between the two molecules. nih.govnih.gov In the context of enzymes that utilize L-Ornithine as a substrate, such as ornithine racemase, UV-Visible spectroscopy is used to monitor the enzyme's cofactor, pyridoxal (B1214274) phosphate (B84403) (PLP), which exhibits a characteristic absorption maximum around 420 nm when bound to the enzyme. researchgate.net

Fluorescence Spectroscopy for Ligand-Protein Binding Kinetics and Mechanism

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins. mdpi.com It relies on monitoring changes in the intrinsic fluorescence of a protein (often from tryptophan residues) or the fluorescence of a probe upon ligand binding. utexas.edu Studies on the interaction of L-Ornithine with bovine serum albumin (BSA) have shown that L-Ornithine quenches the intrinsic fluorescence of BSA, indicating binding. nih.govnih.gov This quenching can be analyzed to determine binding constants (K_b), the number of binding sites (n), and the quenching mechanism (static or dynamic). nih.gov For the BSA-L-Ornithine interaction, a static quenching mechanism was identified, suggesting the formation of a stable complex. nih.gov

| Parameter | Value | Method | Reference |

| Binding Constant (K_b) | 5.183 × 10³ Lmol⁻¹ | Fluorescence Spectroscopy | nih.gov |

| Number of Binding Sites (n) | 0.8941 | Fluorescence Spectroscopy | nih.gov |

| Stern-Volmer Constant (K_sv) | 1.1 × 10⁴ Lmol⁻¹ | Fluorescence Spectroscopy | nih.gov |

| Quenching Rate Constant (K_q) | 1.1 × 10¹² Lmol⁻¹ s⁻¹ | Fluorescence Spectroscopy | nih.gov |

| Gibbs Free Energy (ΔG) | -5.269 kcal/mol | Fluorescence Spectroscopy | nih.gov |

This table presents the binding parameters for the interaction of L-Ornithine with Bovine Serum Albumin (BSA) as determined by fluorescence spectroscopy.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of L-Ornithine. Various HPLC methods have been developed for its quantification in different samples, including dietary supplements and biological fluids. researcher.lifeimpactfactor.orgresearchgate.netresearchgate.net These methods often involve pre-column or post-column derivatization to enhance the detection of L-Ornithine, which lacks a strong chromophore for direct UV detection. ingentaconnect.com

Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and phenylisothiocyanate (PITC). researcher.lifeingentaconnect.com The separation is typically achieved on reversed-phase columns (e.g., C18) or amino-bonded silica (B1680970) columns. impactfactor.orgresearchgate.net Detection can be performed using UV-Visible, fluorescence, or mass spectrometry (MS) detectors. impactfactor.orgingentaconnect.comthermofisher.com

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| RP-HPLC | Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm) | Gradient elution with 0.1% orthophosphoric acid and acetonitrile (B52724) | PDA at 225 nm | Quantification in bulk and pharmaceutical dosage forms | impactfactor.orgresearchgate.net |

| RP-HPLC | DiamonsilTMC18 (250 mm × 4.6 mm, 5 µm) | Gradient elution with sodium acetate (B1210297) buffer and acetonitrile | UV at 254 nm | Determination in injection with PITC derivatization | ingentaconnect.com |

| HPLC | Waters Spherisorb NH₂ (250 mm × 4.6 mm, 5 µm) | Acetonitrile-0.05 mol/L KH₂PO₄ (60:40) | UV at 210 nm | Assay of L-Ornithine-L-Aspartate | researchgate.net |

| LC-MS/MS | Acclaim™ Trinity mixed mode | Ammonium formate (B1220265) in water (pH 2.8) and acetonitrile | Mass Spectrometry | Quantification of amino acids in plasma | thermofisher.com |

This table summarizes various HPLC methods developed for the analysis of L-Ornithine.

High-Performance Liquid Chromatography (HPLC) (RP-HPLC, HPLC-FLD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of L-ornithine. creative-proteomics.com It offers high resolution, sensitivity, and specificity, making it ideal for separating and quantifying L-ornithine in complex mixtures like biological samples. creative-proteomics.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used variant. In this method, a nonpolar stationary phase is used with a polar mobile phase. A study aimed at developing a stability-indicating RP-HPLC method for L-ornithine L-aspartate utilized an Agilent Eclipse XDB-C18 column with a gradient elution. impactfactor.orgresearchgate.net The mobile phase consisted of 0.1% orthophosphoric acid in water (mobile phase A) and acetonitrile (mobile phase B), with detection at 225 nm using a PDA detector. impactfactor.orgresearchgate.net Another RP-HPLC method for analyzing Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride used a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

HPLC with Fluorescence Detection (HPLC-FLD) provides enhanced sensitivity, which is particularly useful for detecting low concentrations of L-ornithine. Since L-ornithine itself is not fluorescent, a pre-column or post-column derivatization step is necessary. creative-proteomics.comnih.gov Common derivatizing agents include o-phthalaldehyde (OPA) and 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). nih.govresearchgate.net One method involved the automated online precolumn derivatization of amino acids with OPA, followed by separation using a simplified gradient. nih.gov Another study detailed a method for determining L-ornithine in dietary supplements using OPA derivatization. researcher.life An HPLC-FLD method for analyzing hydroxyproline (B1673980) in leather samples employed NBD-Cl for derivatization, with detection at an excitation wavelength of 465 nm and an emission wavelength of 535 nm. researchgate.netresearchgate.net

| Technique | Stationary Phase | Mobile Phase | Detection | Derivatization Agent | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Agilent Eclipse XDB-C18 | Gradient of 0.1% orthophosphoric acid in water and acetonitrile | PDA (225 nm) | None | impactfactor.orgresearchgate.net |

| RP-HPLC | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not Specified | None | sielc.com |

| HPLC-FLD | Not Specified | Simplified gradient | Fluorescence | o-phthalaldehyde (OPA) | nih.gov |

| HPLC-FLD | PICO TAG column | Isocratic (80% 0.1M sodium acetate pH 7.2 and 20% acetonitrile) | Fluorescence (Ex: 465 nm, Em: 535 nm) | 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | researchgate.netresearchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of L-ornithine. However, due to the non-volatile nature of amino acids, a derivatization step is mandatory to convert them into volatile compounds suitable for GC analysis. nist.govsigmaaldrich.com Silylation is a common derivatization technique, where active hydrogens in the amino acid are replaced with a nonpolar moiety. sigmaaldrich.com